WEHI-345 -

WEHI-345

Catalog Number: EVT-285295
CAS Number:
Molecular Formula: C22H23N7O
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WEHI-345 is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2) [, , ]. This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in innate immune responses. While a normal inflammatory response is beneficial, excessive NOD2 signaling is implicated in various inflammatory diseases like sarcoidosis and inflammatory arthritis []. WEHI-345 serves as a valuable tool in scientific research to investigate the role of RIPK2 in these inflammatory processes and explore its potential as a therapeutic target [, , ].

Ponatinib

  • Compound Description: Ponatinib is a potent tyrosine kinase inhibitor, primarily known for its use in treating chronic myeloid leukemia. It's also been identified as a potent inhibitor of RIPK2 [].
  • Relevance: The research in [] utilized Ponatinib's crystallographic pose in complex with RIPK2 as a basis for developing a pharmacophore model. This model was then used to screen for novel RIPK2 inhibitors. This suggests a structural similarity between Ponatinib and WEHI-345 in their binding to RIPK2.

CHMFL-FLT3-165

  • Compound Description: CHMFL-FLT3-165 is an inhibitor of FLT3, a tyrosine kinase. It served as a starting point for developing a series of RIPK2 inhibitors [].
  • Relevance: While not a direct structural analog of WEHI-345, CHMFL-FLT3-165 represents a starting point for the development of compound 10w, a potent and selective RIPK2 inhibitor []. This research highlights the exploration of different chemical scaffolds for targeting RIPK2, suggesting potential alternative approaches to WEHI-345.

Compound 10w

  • Compound Description: Compound 10w is a potent and selective RIPK2 inhibitor derived from the FLT3 inhibitor CHMFL-FLT3-165. It demonstrated superior efficacy compared to WEHI-345 in an acute colitis model [].
  • Relevance: The development and success of compound 10w as a RIPK2 inhibitor, surpassing the efficacy of WEHI-345 in a preclinical model, emphasizes the potential for finding improved therapeutic agents within this class of compounds [].

Gefitinib

  • Compound Description: Gefitinib is an EGFR inhibitor primarily used in treating certain types of lung cancer. Interestingly, it was found to inhibit the invasion and metastasis of osteosarcoma by inhibiting RIPK2 in macrophages, rather than through its known EGFR inhibitory activity [].

Lapatinib

  • Compound Description: Lapatinib is a dual tyrosine kinase inhibitor targeting EGFR and HER2, primarily used in treating breast cancer. Unlike Gefitinib, Lapatinib does not exhibit RIPK2 inhibitory activity [].
Source

The compound was developed as part of research aimed at understanding and modulating the activity of RIPK2. Initial studies indicated that WEHI-345 effectively inhibits RIPK2 with an IC50 value of 130 nM, demonstrating its potency and selectivity against other kinases .

Classification

WEHI-345 is classified as a small molecule kinase inhibitor, specifically targeting the kinase domain of RIPK2. It is part of a broader category of compounds designed to interfere with specific signaling pathways involved in inflammation and cancer progression.

Synthesis Analysis

Methods

The synthesis of WEHI-345 involves several steps typical for small molecule drug development. The compound was designed using structure-based drug design techniques, which included computational docking studies to optimize its binding affinity to the ATP-binding pocket of RIPK2.

Technical Details

The synthetic pathway typically includes:

  1. Initial Synthesis: Starting with commercially available precursors, the synthesis involves multiple reactions such as amination, coupling reactions, and purification steps.
  2. Characterization: Each synthetic step is followed by characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of WEHI-345.
Molecular Structure Analysis

Structure

WEHI-345 features a complex molecular structure that allows it to fit snugly into the ATP-binding site of RIPK2. The key structural components include:

  • An adenosine ring that forms hydrogen bonds with critical residues in the kinase.
  • A hydrophobic region that enhances binding affinity through interactions with various amino acids within the pocket.

Data

Crystallographic studies reveal that WEHI-345 occupies the ATP-binding site effectively, with significant hydrophobic interactions contributing to its binding stability .

Chemical Reactions Analysis

Reactions

WEHI-345 primarily functions through competitive inhibition, where it competes with ATP for binding to RIPK2. This inhibition leads to decreased phosphorylation of downstream targets involved in inflammatory signaling pathways.

Technical Details

In vitro assays demonstrate that WEHI-345 significantly reduces RIPK2-mediated phosphorylation events, impacting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and other pro-inflammatory cytokines .

Mechanism of Action

Process

The mechanism by which WEHI-345 exerts its effects involves:

  1. Binding: The compound binds to the ATP-binding site of RIPK2, preventing ATP from accessing the site.
  2. Inhibition: This binding inhibits the autophosphorylation of RIPK2, subsequently blocking its activation and downstream signaling pathways.
  3. Downstream Effects: As a result, there is a reduction in the expression levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in macrophages stimulated by muramyl dipeptide .

Data

Experimental data indicate that treatment with WEHI-345 leads to a significant decrease in levels of phosphorylated RIPK2 and associated inflammatory markers in cellular models .

Physical and Chemical Properties Analysis

Physical Properties

WEHI-345 is typically characterized as a solid compound with specific melting points and solubility profiles conducive for biological assays.

Chemical Properties

The chemical properties include:

  • Molecular weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses include high-performance liquid chromatography for purity assessment and stability testing under various environmental conditions .

Applications

Scientific Uses

WEHI-345 has several potential applications:

  1. Research Tool: It serves as a valuable tool for studying the role of RIPK2 in cellular signaling pathways related to inflammation and apoptosis.
  2. Therapeutic Potential: Preclinical studies suggest that WEHI-345 may be beneficial in treating conditions such as multiple sclerosis and other inflammatory diseases by modulating immune responses .
  3. Cancer Research: Given its role in inhibiting pro-inflammatory pathways, there is ongoing research into its efficacy as an anti-cancer agent, particularly in tumors where RIPK2 is upregulated .

Properties

Product Name

WEHI-345

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27)

InChI Key

LEBSTCDZKUSVOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

WEHI-345; WEHI345; WEHI 345.

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.